molecular formula C26H20N4O3 B265117 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one

Katalognummer B265117
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: WGMMUFYMZZBUDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one, also known as DMQX, is a potent antagonist of ionotropic glutamate receptors. It is widely used in scientific research to study the functions and mechanisms of these receptors.

Wirkmechanismus

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one acts as a competitive antagonist of the AMPA receptor, binding to the receptor's ion channel pore and blocking the flow of ions. This results in a decrease in synaptic transmission and excitability, which can have various effects depending on the brain region and cell type. 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one is highly selective for the AMPA receptor, with little or no effect on other glutamate receptor subtypes.
Biochemical and Physiological Effects:
7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one has been shown to have various biochemical and physiological effects in different brain regions and cell types. It can decrease the frequency and amplitude of excitatory postsynaptic currents (EPSCs) and increase the paired-pulse ratio, indicating a presynaptic mechanism of action. 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one can also decrease the amplitude and duration of epileptiform activity and reduce the severity of seizures in animal models. In addition, 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one has been shown to have antidepressant-like effects in animal models of depression.

Vorteile Und Einschränkungen Für Laborexperimente

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one is a highly selective and potent antagonist of the AMPA receptor, making it a valuable tool for studying the functions and mechanisms of this receptor subtype. It can be used to block the receptor in a dose-dependent manner and reversibly, allowing for precise control of its effects. However, 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one has some limitations for lab experiments. It can have off-target effects on other ion channels and receptors at high concentrations, and its effects can vary depending on the experimental conditions and brain region studied.

Zukünftige Richtungen

There are several future directions for 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one research. One area is to study the role of AMPA receptors in various neurological and psychiatric disorders and develop new treatments based on this knowledge. Another area is to explore the effects of 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one on different brain regions and cell types, and elucidate the underlying mechanisms. Finally, there is a need to develop new and more selective AMPA receptor antagonists that can overcome the limitations of 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one and provide new insights into the functions and mechanisms of this receptor subtype.

Synthesemethoden

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one can be synthesized by condensation of 3,4-dimethoxyphenylacetic acid with 5-methyl-1,2-diaminobenzimidazole, followed by cyclization with ethyl oxalyl chloride and sodium ethoxide. The final product is obtained by acid hydrolysis and recrystallization.

Wissenschaftliche Forschungsanwendungen

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one is widely used in scientific research to study the functions and mechanisms of ionotropic glutamate receptors, particularly the AMPA receptor subtype. It is used to block the receptor and study its effects on synaptic transmission, plasticity, and behavior. 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one is also used to study the role of AMPA receptors in various neurological and psychiatric disorders, such as epilepsy, stroke, depression, and addiction.

Eigenschaften

Produktname

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one

Molekularformel

C26H20N4O3

Molekulargewicht

436.5 g/mol

IUPAC-Name

11-(3,4-dimethoxyphenyl)-14-methyl-3,10,12,14-tetrazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaen-21-one

InChI

InChI=1S/C26H20N4O3/c1-29-18-10-6-4-8-16(18)23(31)22-25(29)28-24(15-12-13-20(32-2)21(14-15)33-3)30-19-11-7-5-9-17(19)27-26(22)30/h4-14H,1-3H3

InChI-Schlüssel

WGMMUFYMZZBUDJ-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N4C3=NC5=CC=CC=C54)C6=CC(=C(C=C6)OC)OC

Kanonische SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N4C3=NC5=CC=CC=C54)C6=CC(=C(C=C6)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.